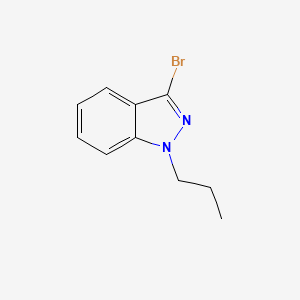
3-Bromo-1-propyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-propyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents
Preparation Methods
The synthesis of 3-Bromo-1-propyl-1H-indazole can be achieved through several methods. One common approach involves the bromination of 1-propyl-1H-indazole using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at room temperature or slightly elevated .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of catalytic systems to improve yield and reduce byproducts .
Chemical Reactions Analysis
3-Bromo-1-propyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: The indazole core can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-Bromo-1-propyl-1H-indazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-1-propyl-1H-indazole involves its interaction with specific molecular targets and pathways. The bromine atom and propyl group enhance its binding affinity to certain receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
3-Bromo-1-propyl-1H-indazole can be compared with other indazole derivatives, such as:
1H-Indazole: The parent compound without any substituents.
3-Chloro-1-propyl-1H-indazole: Similar to this compound but with a chlorine atom instead of bromine.
1-Propyl-1H-indazole: Lacks the bromine atom, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Biological Activity
3-Bromo-1-propyl-1H-indazole is an organic compound belonging to the indazole class, characterized by its unique structure that includes a bromine atom at the 3-position and a propyl group at the 1-position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
The molecular formula of this compound is C11H12BrN3, with a molecular weight of approximately 284.11 g/mol. The synthesis of this compound typically involves several steps, including halogenation and alkylation reactions, which are crucial for introducing the bromine and propyl groups into the indazole framework.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anti-cancer properties : The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in cancer cells. Its mechanism involves interaction with specific molecular targets that regulate these processes.
- Antimicrobial effects : Studies have demonstrated its efficacy against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), showcasing its potential as an antimicrobial agent .
- Anti-inflammatory activity : Preliminary investigations suggest that it may modulate inflammatory pathways, although more research is needed to fully elucidate this effect.
The biological activity of this compound is attributed to its ability to form halogen bonds, enhancing its binding affinity to biological targets such as proteins and nucleic acids. This interaction can modulate various cellular pathways, potentially leading to therapeutic effects against cancer and infections.
Case Studies and Research Findings
Recent studies have provided insights into the specific biological activities of this compound:
- Anti-cancer Activity : In vitro studies revealed that this compound inhibited the growth of several cancer cell lines. For example, it was found to induce apoptosis through the activation of caspase pathways .
- Antimicrobial Activity : In a comparative study, this compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 31.2 to 125 μg/mL against Gram-positive bacteria like Staphylococcus aureus. Its effectiveness was notably higher than that of some conventional antibiotics .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C10H11BrN2 |
|---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
3-bromo-1-propylindazole |
InChI |
InChI=1S/C10H11BrN2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12-13/h3-6H,2,7H2,1H3 |
InChI Key |
KUWZUHWTHZSWAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















